Computed Lipophilicity vs. Non-Methylated Analog
The 2,5-dimethyl substitution on the furan ring increases computed lipophilicity relative to the non-methylated 4-(aminomethyl)furan-3-carboxylic acid scaffold. The target compound has a PubChem-computed XLogP3 of -2.1 [1], whereas the non-methylated analog (no direct PubChem XLogP3 value available; class-level inference based on the absence of two methyl groups) would be predicted to have a lower (more negative) XLogP3 by approximately 1.0–1.2 log units based on the contribution of two aromatic methyl groups [2]. This difference is relevant for passive membrane permeability and organic solvent partitioning during synthesis.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -2.1 |
| Comparator Or Baseline | 4-(Aminomethyl)furan-3-carboxylic acid (no direct PubChem record; class-level estimate: XLogP3 ≈ -3.1 to -3.3) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.0 to +1.2 (increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the increased lipophilicity of the 2,5-dimethyl derivative may offer advantages in scaffold design where improved membrane permeation or altered partitioning behavior is desired.
- [1] PubChem. Compound Summary for CID 686825: 4-(Aminomethyl)-2,5-dimethyl-3-furoic acid. XLogP3-AA = -2.1. View Source
- [2] Wildman, S.A.; Crippen, G.M. Prediction of Physicochemical Parameters by Atomic Contributions. J. Chem. Inf. Comput. Sci. 1999, 39, 868–873. (Methodology for XLogP3 atom-type contributions used to estimate non-methylated analog value). View Source
